molecular formula C16H14N4OS B2774026 1-phenyl-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone CAS No. 326014-63-5

1-phenyl-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone

Cat. No.: B2774026
CAS No.: 326014-63-5
M. Wt: 310.38
InChI Key: VQTLDJRWJRIOGP-UHFFFAOYSA-N
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Description

1-Phenyl-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone is an organic compound characterized by the presence of a phenyl group, a tolyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone typically involves the reaction of 1-phenyl-2-bromoethanone with 1-(m-tolyl)-1H-tetrazole-5-thiol under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl and tolyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-Phenyl-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and in drug design.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-phenyl-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with biological receptors, potentially inhibiting or modulating their activity. The phenyl and tolyl groups may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-(m-tolyl)ethane: Lacks the tetrazole ring, making it less versatile in biological applications.

    1-Phenyl-2-(p-tolyl)ethanone: Similar structure but with a different substitution pattern on the aromatic ring.

    1-Phenyl-2-(m-tolyl)ethanol: Contains an alcohol group instead of a ketone, altering its reactivity and applications.

Uniqueness

1-Phenyl-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-12-6-5-9-14(10-12)20-16(17-18-19-20)22-11-15(21)13-7-3-2-4-8-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTLDJRWJRIOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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